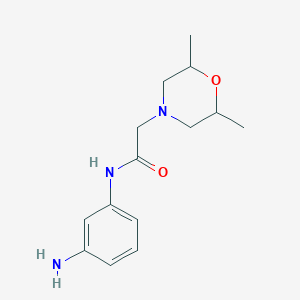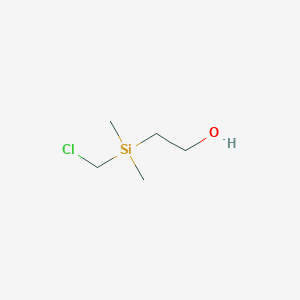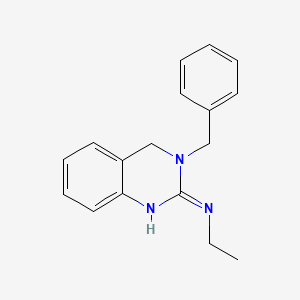
3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine typically involves the cyclocondensation of anthranilamide with benzyl and ethyl substituents. One common method includes the reaction of anthranilamide with benzyl chloride and ethylamine under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
Comparison: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substituents (benzyl and ethyl) on the quinazoline core. This structural variation can lead to different biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the ethyl group may enhance its solubility and bioavailability, making it a more effective therapeutic agent in certain contexts.
Properties
Molecular Formula |
C17H19N3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C17H19N3/c1-2-18-17-19-16-11-7-6-10-15(16)13-20(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
JWWVPDKPUWXWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
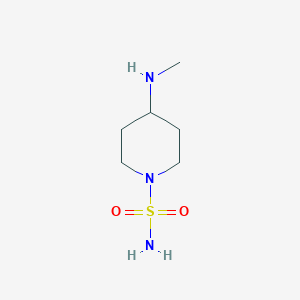
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
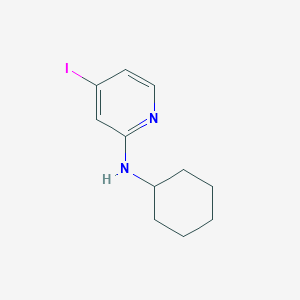
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
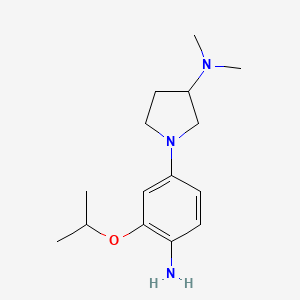

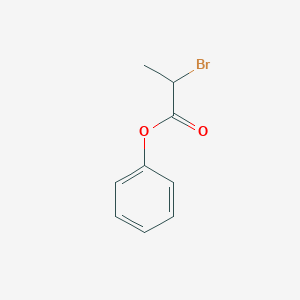
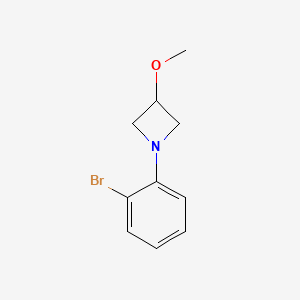

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
